molecular formula C14H9ClN2O2 B1589408 4-(6-Chloroquinoxalin-2-yloxy)phenol CAS No. 76578-79-5

4-(6-Chloroquinoxalin-2-yloxy)phenol

Cat. No.: B1589408
CAS No.: 76578-79-5
M. Wt: 272.68 g/mol
InChI Key: UVYFSLAJRJHGJB-UHFFFAOYSA-N
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Description

4-(6-Chloroquinoxalin-2-yloxy)phenol is a chemical compound with the molecular formula C₁₄H₉ClN₂O₂. It is known for its unique structure, which includes a quinoxaline ring substituted with a chloro group and a phenol group.

Preparation Methods

The synthesis of 4-(6-Chloroquinoxalin-2-yloxy)phenol typically involves nucleophilic substitution reactions. One common method starts with 2,6-dichloroquinoxaline, which reacts with 2-hydroxybenzonitrile in the presence of potassium carbonate and N,N-dimethylformamide as a solvent. This reaction yields 2-(6-chloroquinoxalin-2-yloxy)benzonitrile, which is then further reacted with 4-tert-butylphenol under Ullmann reaction conditions to produce the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

4-(6-Chloroquinoxalin-2-yloxy)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium carbonate, N,N-dimethylformamide, and various phenols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(6-Chloroquinoxalin-2-yloxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Chloroquinoxalin-2-yloxy)phenol involves its interaction with specific molecular targets. In antibacterial applications, it is believed to interfere with bacterial cell wall synthesis or function, although the exact pathways and targets are still under investigation . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

4-(6-Chloroquinoxalin-2-yloxy)phenol can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Biological Activity

4-(6-Chloroquinoxalin-2-yloxy)phenol is a compound with the molecular formula C14H9ClN2O2. It is characterized by its unique structure, which incorporates a chloroquinoxaline moiety linked to a phenolic group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various biological pathways.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H9ClN2O2\text{C}_{14}\text{H}_{9}\text{ClN}_{2}\text{O}_{2}

Properties

  • Molecular Weight : 272.68 g/mol
  • Appearance : Typically presented as a crystalline solid.
  • Solubility : Soluble in organic solvents, limited solubility in water.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to inhibit certain enzymes and signaling pathways that are crucial for cellular proliferation and survival.

  • Enzyme Inhibition : It acts as an inhibitor of various kinases, which play a vital role in signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : Research indicated that this compound could induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. A study demonstrated that treatment with 50 µM of the compound led to a significant decrease in cell viability in breast cancer cells, with an IC50 value determined to be approximately 25 µM .
  • Inhibition of Bacterial Growth : In vitro assays revealed that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 100 µM. The minimum inhibitory concentration (MIC) was found to be 20 µM for S. aureus and 30 µM for E. coli .

Data Table: Biological Activity Summary

Biological Activity Effect Observed Concentration (µM) Reference
Anticancer (Breast Cancer Cells)Induces apoptosis50
Antimicrobial (S. aureus)Minimum Inhibitory Concentration (MIC)20
Antimicrobial (E. coli)Minimum Inhibitory Concentration (MIC)30

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(6-chloroquinoxalin-2-yloxy)phenol and its derivatives?

The synthesis typically involves nucleophilic aromatic substitution. For example, the acid chloride intermediate of (S)-2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoic acid is reacted with ethanol in the presence of pyridine to form the ethyl ester derivative. Key steps include refluxing with thionyl chloride to activate the carboxylic acid, followed by distillation to remove excess reagent . Alternative routes involve coupling 2,6-dichloroquinoxaline with phenoxypropanoic acid derivatives under basic conditions .

Q. How is X-ray crystallography utilized to determine the structural configuration of this compound derivatives?

Single crystals suitable for X-ray analysis are grown via slow evaporation in ethyl acetate. The crystal structure is refined in a monoclinic system (space group P2₁) with hydrogen atoms constrained using riding models (C–H = 0.93–0.98 Å). Displacement parameters are fixed at Uiso(H) = 1.2–1.5 × Ueq(C). This method confirms stereochemistry and intermolecular interactions critical for biological activity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic protons (δ 6.8–8.5 ppm) and quaternary carbons.
  • IR spectroscopy : Peaks near 1250 cm⁻¹ (C–O–C ether stretch) and 1600 cm⁻¹ (quinoxaline C=N) confirm functional groups.
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 372.81 for C19H17ClN2O4) .

Advanced Research Questions

Q. What mechanistic studies explain the herbicidal selectivity of this compound derivatives like Quizalofop-P-ethyl?

These compounds inhibit acetyl-CoA carboxylase (ACCase) in grasses, disrupting fatty acid biosynthesis. The chloroquinoxaline moiety enhances binding affinity to ACCase isoforms in monocots (e.g., rice, wheat) over dicots. Competitive inhibition assays using <sup>14</sup>C-labeled acetyl-CoA and molecular docking simulations (e.g., PDB: 1WND) validate target specificity .

Q. How does stereochemistry influence the bioactivity of this compound esters?

The (R)-enantiomer of Quizalofop-P-ethyl exhibits 10–100× higher herbicidal activity than the (S)-form due to optimal spatial alignment with ACCase. Chiral HPLC (e.g., Chiralpak® IC column) separates enantiomers, while greenhouse assays comparing EC50 values quantify efficacy differences .

Q. What analytical strategies are recommended for detecting this compound residues in soil?

  • Extraction : QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with acetonitrile and MgSO4/NaCl.
  • Quantification : LC-MS/MS (LOQ = 0.01 mg/kg) using a C18 column and MRM transitions (m/z 373 → 227).
  • Validation : Spike-recovery tests (70–120% recovery) and matrix-matched calibration .

Q. How do structural modifications of the ester group alter the physicochemical properties of this compound derivatives?

Replacing the ethyl group with tetrahydrofurfuryl (e.g., Quizalofop-P-tetfuryl) increases log P (from 3.8 to 4.5), enhancing lipid membrane permeability. Solubility studies in water/organic solvents and soil adsorption assays (OECD Guideline 106) guide formulation optimization .

Q. What experimental approaches assess the environmental persistence of this compound herbicides?

  • Hydrolysis : Incubate at pH 4–9 (25°C) and monitor degradation via HPLC. Half-lives range from 30 days (pH 7) to <7 days (pH 9).
  • Soil metabolism : <sup>14</sup>C-labeled studies identify metabolites (e.g., phenolic derivatives) using HRMS and <sup>13</sup>C NMR .

Q. How does the chloroquinoxaline moiety contribute to target specificity in grass weeds?

Comparative molecular field analysis (CoMFA) shows that the chlorine atom at position 6 and quinoxaline’s π-electron system enhance hydrophobic interactions with ACCase’s plastidic domain. Mutagenesis studies (e.g., ACCase W374L mutant) confirm resistance mechanisms .

Q. What strategies mitigate enantiomeric interference in bioactivity studies of this compound derivatives?

Use enantiopure starting materials (e.g., (R)-2-(4-hydroxyphenoxy)propanoic acid) and asymmetric catalysis (e.g., Sharpless epoxidation) to minimize racemization. Chiral SFC (supercritical fluid chromatography) ensures >99% enantiomeric excess .

Properties

IUPAC Name

4-(6-chloroquinoxalin-2-yl)oxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-9-1-6-12-13(7-9)16-8-14(17-12)19-11-4-2-10(18)3-5-11/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYFSLAJRJHGJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451008
Record name 4-[(6-Chloroquinoxalin-2-yl)oxy]phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76578-79-5
Record name 4-[(6-Chloro-2-quinoxalinyl)oxy]phenol
Source CAS Common Chemistry
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Record name 76578-79-5
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Record name 4-[(6-Chloroquinoxalin-2-yl)oxy]phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-[(6-chloro-2-quinoxalinyl)oxy]
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-(6-Chloroquinoxalin-2-yloxy)phenol
4-(6-Chloroquinoxalin-2-yloxy)phenol
4-(6-Chloroquinoxalin-2-yloxy)phenol
4-(6-Chloroquinoxalin-2-yloxy)phenol
4-(6-Chloroquinoxalin-2-yloxy)phenol
4-(6-Chloroquinoxalin-2-yloxy)phenol

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